molecular formula C12H13NO3 B2516964 N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide CAS No. 1994053-25-6

N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide

Cat. No.: B2516964
CAS No.: 1994053-25-6
M. Wt: 219.24
InChI Key: ODXTWHPVIXZHFD-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide is a chemical compound that belongs to the class of synthetic hallucinogens. It is known for its ability to alter mood, thoughts, and perception. The compound has a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol.

Mechanism of Action

Target of Action

N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide is a chemical compound that belongs to the class of synthetic hallucinogens. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, it’s likely that this compound interacts with dopamine receptors in the brain, which play a crucial role in regulating mood, motivation, and perception.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide typically involves the reaction of 3,4-dimethoxybenzylamine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic applications in treating mood disorders and other neurological conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.

    Mescaline: A naturally occurring hallucinogen with a similar structure, containing three methoxy groups on the phenethylamine backbone.

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide is unique due to its specific structural features, including the prop-2-ynamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of pharmacological effects.

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • IUPAC Name : this compound

The presence of the dimethoxyphenyl group is significant for its biological interactions, influencing its binding affinity to various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been reported to modulate various signaling pathways, contributing to its potential therapeutic effects.

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Binding : It has shown potential in binding to receptors associated with pain and inflammation, suggesting analgesic properties.

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by enhancing the activity of mutant p53 proteins, which are crucial in tumor suppression .
  • Antimicrobial Properties : Research suggests that the compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Anticancer Effects :
    • A study demonstrated that the compound increased the binding affinity of mutant p53 to DNA by over 50%, enhancing its tumor-suppressive functions .
    • The study utilized a control sample to compare the effects of the compound on p53 activity.
  • Antimicrobial Efficacy :
    • In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Data Table: Biological Activities of this compound

Activity TypeTarget/PathwayEffectReference
AnticancerMutant p53Increased DNA binding
AntimicrobialBacterial growthInhibition at 10 µg/mL
Enzyme InhibitionVarious metabolic enzymesModulation of metabolic pathways

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]prop-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-4-12(14)13-8-9-5-6-10(15-2)11(7-9)16-3/h1,5-7H,8H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXTWHPVIXZHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C#C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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